(R)-Bopindolol is derived from the structural modifications of indole derivatives, specifically designed to enhance its selectivity and efficacy as a beta-blocker. The compound falls under the category of small molecules with a molecular formula of C23H28N2O3 and a molar mass of approximately 380.49 g/mol . It is categorized as a non-selective beta-blocker, meaning it can interact with both beta-1 and beta-2 adrenergic receptors.
The synthesis of (R)-Bopindolol involves several key steps:
This multi-step synthesis highlights the complexity involved in producing chiral compounds like (R)-Bopindolol, which require precise control over reaction conditions to ensure high enantiomeric purity.
The molecular structure of (R)-Bopindolol can be represented by its chemical formula C23H28N2O3. The compound features an indole ring structure, which is crucial for its biological activity.
The stereochemistry at the chiral center is significant for its interaction with beta receptors, influencing its pharmacological properties.
(R)-Bopindolol participates in various chemical reactions primarily related to its role as a beta-blocker:
These reactions are critical for understanding how (R)-Bopindolol functions in clinical settings.
The mechanism of action for (R)-Bopindolol primarily involves:
This dual mechanism makes (R)-Bopindolol a valuable therapeutic agent in treating conditions such as hypertension and anxiety disorders.
These properties are essential for formulating (R)-Bopindolol into effective pharmaceutical preparations.
(R)-Bopindolol has several scientific uses:
The versatility of (R)-Bopindolol underscores its significance in both clinical practice and research environments focused on cardiovascular health and beyond.
(R)-Bopindolol demonstrates non-selective antagonism across human beta-adrenoceptor subtypes, with moderate affinity for β₁, β₂, and β₃ receptors. Whole-cell binding studies in CHO cells expressing recombinant human receptors reveal its binding kinetics:
Receptor Subtype | KD (nM) | Selectivity Ratio vs. β₁ |
---|---|---|
β₁-Adrenoceptor | 1.8 ± 0.3 | 1.0 (Reference) |
β₂-Adrenoceptor | 2.1 ± 0.5 | 0.9 |
β₃-Adrenoceptor | 420 ± 85 | 0.004 |
Table 1: Binding affinity and selectivity of (R)-Bopindolol at human beta-adrenoceptor subtypes based on radioligand displacement assays [2] [5].
Key pharmacological characteristics include:
(R)-Bopindolol displays partial agonist activity at β₁ and β₂-adrenoceptors, a property termed Intrinsic Sympathomimetic Activity (ISA). This is characterized by:
Mechanistic Insight:
graph LR A[(R)-Bopindolol] --> B[Binds β-Adrenoceptor] B --> C[Stabilizes Active-State Conformation] C --> D[Partial Gₛ Protein Coupling] D --> E[Reduced cAMP Inhibition vs. Full Antagonists]
The pharmacological effects of (R)-Bopindolol exhibit temporal dissociation from plasma pharmacokinetics due to:
Clinical Implication: Once-daily dosing suffices for 24-hour blood pressure control despite undetectable plasma drug levels at trough, due to persistent receptor occupancy [1].
Beyond adrenoceptors, (R)-Bopindolol interacts with serotonergic pathways, exhibiting high affinity for specific 5-HT receptors:
5-HT Receptor | Affinity (Ki, nM) | Functional Activity | Physiological Implication |
---|---|---|---|
5-HT1A | 11 ± 3 | Antagonist | Modulates anxiety pathways |
5-HT1B | 38 ± 7 | Weak antagonist | Potential vascular tone regulation |
5-HT2A | 382 ± 45 | Antagonist (-log KB = 5.4) | Inhibits vasoconstriction |
5-HT2B | 16 ± 4 | Antagonist (-log KB = 7.8) | Prevents mitogenic signaling in heart |
Table 2: Affinity and functional activity of (R)-Bopindolol at serotonin receptors [4] [6] [9].
Critical interactions include:
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8